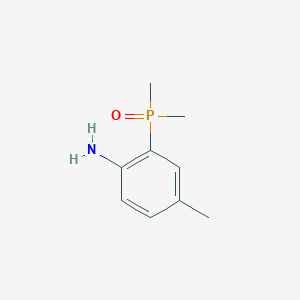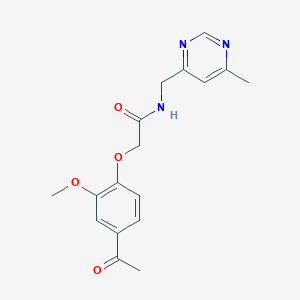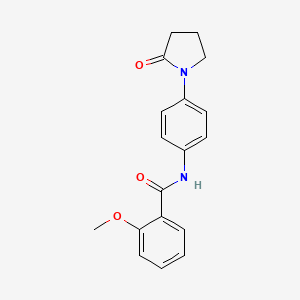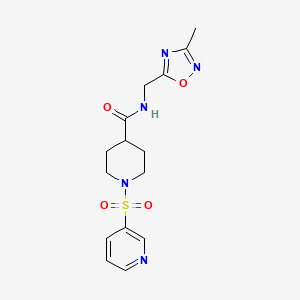
2-Dimethylphosphoryl-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dimethylphosphoryl-4-methylaniline (2-DPM) is a widely used chemical compound in the scientific research field. It is used in a variety of applications, such as in the synthesis of pharmaceuticals, in the production of pesticides, and in the development of new materials.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity :
- Dimethyl carbonate is used as a methylating agent for functionalized anilines, leading to the exclusive formation of N-methylanilines without concurrent side processes. This process, involving compounds like 2-Dimethylphosphoryl-4-methylaniline, shows high selectivity and yield under specific conditions (Selva, Tundo, & Perosa, 2003).
Molecular and Cellular Biology :
- The methylation of DNA by various agents, including dimethyl compounds, is a significant area of study. It has been found that methylation can occur in different parts of the DNA, influencing cellular functions and potentially leading to carcinogenic effects (Lawley & Thatcher, 1970).
RNA Structure and Stability :
- Methylation of guanine in RNA, including dual methylation, has been studied to understand its impact on RNA structure and stability. This research provides insights into the molecular dynamics and interactions within RNA molecules (Pallan, Kreutz, Bosio, Micura, & Egli, 2008).
Material Science and Electrochemistry :
- The oxidation of dimethylaniline derivatives and their conversion into polymers with specific properties is a topic of interest. Such studies are relevant for developing new materials with desirable electrical and chemical properties (Geniés & Noël, 1990).
Photophysical Properties :
- Borylanilines, including those derived from dimethylaniline, have been investigated for their unique solid-state structures and insight into their photophysical properties. This research is significant for understanding and developing materials with specific optical characteristics (Sudhakar, Mukherjee, & Thilagar, 2013).
Propiedades
IUPAC Name |
2-dimethylphosphoryl-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NOP/c1-7-4-5-8(10)9(6-7)12(2,3)11/h4-6H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKDPIRKOIFKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2743094.png)




![tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate](/img/structure/B2743102.png)

![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2743105.png)

![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2743109.png)

![2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride](/img/structure/B2743112.png)

